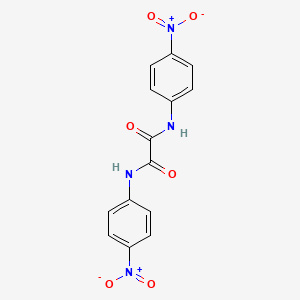

N,N'-bis(4-nitrophenyl)oxamide

Description

N,N'-bis(4-nitrophenyl)oxamide is a symmetric oxamide derivative featuring two 4-nitrophenyl groups attached to the oxalic acid diamide backbone. For example, microwave-assisted solvent-free synthesis has been employed to prepare N,N′-bis(substituted phenyl)oxamides, suggesting a viable route for the target compound . The presence of electron-withdrawing nitro groups at the para positions of the phenyl rings likely enhances thermal stability and influences electronic properties, making it suitable for applications in materials science or as an intermediate in organic synthesis.

Properties

CAS No. |

5131-59-9 |

|---|---|

Molecular Formula |

C14H10N4O6 |

Molecular Weight |

330.25 g/mol |

IUPAC Name |

N,N'-bis(4-nitrophenyl)oxamide |

InChI |

InChI=1S/C14H10N4O6/c19-13(15-9-1-5-11(6-2-9)17(21)22)14(20)16-10-3-7-12(8-4-10)18(23)24/h1-8H,(H,15,19)(H,16,20) |

InChI Key |

IBRPVMOCJJBNND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-bis(4-nitrophenyl)oxamide can be synthesized through the condensation reaction of diethyl oxalate with ethanolamine, followed by nitration. The nitration reaction is typically carried out using 100% nitric acid, resulting in high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-nitrophenyl)oxamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-bis(4-nitrophenyl)oxamide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the synthesis of advanced materials and as a stabilizer for energetic materials.

Mechanism of Action

The mechanism of action of N,N’-bis(4-nitrophenyl)oxamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The oxamide core provides a stable framework that can facilitate these interactions.

Comparison with Similar Compounds

Table 1: Key Properties of Bis-phenyl Oxamide Derivatives

*Calculated from formula C₁₄H₁₀N₄O₆.

†Calculated from formula C₂₈H₂₂N₄O₄.

‡Calculated from formula C₁₂H₁₀N₄O₂.

Key Observations:

- Electronic Effects: Electron-withdrawing nitro groups (e.g., in this compound) increase polarity and may enhance thermal stability compared to electron-donating groups like diethylamino .

- Functional Applications: Hydroxynaphthyl substituents in HAO improve corrosion inhibition efficiency in saline environments due to enhanced adsorption on metal surfaces , whereas pyridyl groups enable coordination chemistry with transition metals .

Comparison with Non-Oxamide Analogues

Urea Derivatives

N,N'-bis(4-nitrophenyl)urea (CAS 587-90-6) shares structural similarity but replaces the oxamide backbone with urea. Urea derivatives generally exhibit lower thermal stability and higher solubility in polar solvents compared to oxamides. The nitro groups in both compounds may confer similar reactivity in electrophilic substitution reactions, but oxamides’ rigid diamide structure could enhance crystallinity for material science applications .

Amide-Containing Compounds

N-(4-nitrophenyl)-3-oxobutanamide (CAS 4835-39-6), a nitro-substituted acetoacetanilide, is used in dye and pigment synthesis. Unlike oxamides, its ketone group enables keto-enol tautomerism, critical for color formation. This highlights how backbone flexibility and functional groups dictate industrial applicability .

Research Findings and Functional Differences

Corrosion Inhibition

HAO (hydroxynaphthyl-substituted oxamide) demonstrates significant corrosion inhibition (up to 90% efficiency) via adsorption on iron surfaces in NaCl solutions . In contrast, nitro-substituted oxamides may exhibit weaker inhibition due to reduced electron density at the adsorption sites, though direct data is lacking.

Coordination Chemistry

N,N′-bis(4-pyridyl)oxamide forms stable Ag(I) complexes with one-dimensional polymeric structures .

Agricultural and Environmental Impact

Unsubstituted oxamide reduces nitrogen loss via ammonia volatilization by 38–63% in rice cultivation . Nitro-substituted derivatives, however, may persist in the environment due to slower degradation, raising toxicity concerns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.